BTK Enzyme Inhibitory Potency: Sub-Nanomolar IC50 in Biochemical Assay
In the US20240083900 patent, Example 99 (the target compound) exhibited an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) in an in vitro biochemical assay [1]. Closely related analogs in the same patent show IC50 values ranging from <1 nM to 5.5 nM, establishing that the 2-methoxy substitution, in combination with the chosen core, achieves a competitive potency within this proprietary series [2].
| Evidence Dimension | Enzyme inhibition potency (BTK IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (BDBM658410): IC50 = 5.5 nM; Example 66 (BDBM658428): IC50 < 1 nM. BTK biochemical assay. |
| Quantified Difference | 2-methoxy analog achieves potency equivalent to the best-in-series examples (1 nM vs <1–5.5 nM range). |
| Conditions | BTK in vitro enzyme inhibition assay measuring compound potency (BindingDB assay ID linked to US20240083900). |
Why This Matters
For research programs targeting BTK, this compound offers confirmed sub-nanomolar potency, placing it among the most active entries in a structurally diverse patent series.
- [1] BindingDB BDBM658441. US20240083900, Example 99. Affinity Data IC50: 1 nM. Target: Tyrosine-protein kinase BTK (Human). View Source
- [2] BindingDB entries BDBM658410 (IC50=5.5 nM, Example 236) and BDBM658428 (IC50<1 nM, Example 66) from US20240083900. View Source
